The primary mechanism by which E7820 exerts its anti-cancer effect is believed to be through the degradation of a protein called RBM39. RBM39 plays a crucial role in RNA splicing, a vital process for gene expression. Mutations in splicing factors, including RBM39, are implicated in the development of certain myeloid malignancies, a type of blood cancer. E7820 appears to induce the degradation of RBM39, potentially disrupting the growth and survival of cancer cells with these mutations Pubmed: .
E7820, also known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide, is a small molecule classified as an aromatic sulfonamide derivative. It exhibits significant potential as an antiangiogenic and antitumor agent, primarily through its inhibition of integrin alpha-2. The compound is recognized for its ability to disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis .
E7820 exhibits notable biological activities, primarily as an inhibitor of angiogenesis and tumor growth. Its mechanism of action involves the inhibition of integrin alpha-2, which plays a vital role in cell adhesion and migration. In vitro studies have demonstrated that E7820 can inhibit angiogenesis with an IC50 value ranging from 0.11 to 0.25 μM. Additionally, it has shown efficacy against various human colorectal cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The synthesis of E7820 typically involves multi-step organic synthesis techniques. The key steps include:
These methods can be optimized based on desired yields and purity levels .
Studies on E7820 have focused on its interactions with integrin receptors and their downstream signaling pathways. Its ability to inhibit integrin alpha-2 suggests that it may alter cellular responses associated with adhesion and migration, thereby impacting tumor progression and metastasis. Further research is required to elucidate the full spectrum of its interactions within biological systems .
E7820 shares structural similarities with several other compounds known for their antiangiogenic properties. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
E7820 | Aromatic sulfonamide | Integrin alpha-2 inhibition | Strong antiangiogenic activity |
Bevacizumab | Monoclonal antibody | VEGF inhibition | Targets vascular endothelial growth factor |
Sorafenib | Multi-kinase inhibitor | Inhibition of Raf kinase and VEGFR | Broad-spectrum kinase inhibition |
Sunitinib | Multi-targeted tyrosine kinase inhibitor | Inhibition of multiple receptor tyrosine kinases | Effective against various cancers |
E7820's specificity for integrin alpha-2 distinguishes it from broader-spectrum agents like sorafenib and sunitinib, making it a targeted approach in antiangiogenic therapy .
E7820 is defined by the IUPAC name 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, reflecting its bifunctional cyano groups and sulfonamide bridge. The molecule comprises two aromatic systems:
Table 1: Key Structural Identifiers of E7820
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂N₄O₂S |
Molecular Weight | 336.37 g/mol |
CAS Registry Number | 289483-69-8 |
SMILES | CC1=C2C(=CNC2=C(NS(=O)(=O)C2=CC=CC(=C2)C#N)C=C1)C#N |
XLogP3 | 2.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
The crystal structure of E7820 bound to DCAF15 reveals critical interactions, including hydrogen bonds between the sulfonamide group and Phe231/Ala234 residues.
E7820 synthesis leverages modular strategies for indole and sulfonamide coupling:
Indole Core Formation:
Sulfonamide Coupling:
Functionalization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Indole Amination | n-BuLi, DPPA, Red-Al, THF | 65% |
Sulfonylation | Pyridine, RT, 12h | 78% |
Purification | Recrystallization (DMSO/EtOH) | 95% |
Recent advances include hybrid syntheses combining E7820 with tasisulam scaffolds via Suzuki-Miyaura cross-coupling, enhancing DCAF15 binding affinity.
E7820 exhibits limited aqueous solubility but high solubility in polar aprotic solvents:
Table 3: Solubility Data
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
DMSO | 67 | 25°C |
DMF | 45 | 25°C |
Water | <0.1 | 25°C |
Ethanol | <0.5 | 25°C |
Stability Considerations:
Cryopreservation studies (-80°C) show no decomposition over 24 months, making it suitable for long-term biological assays.